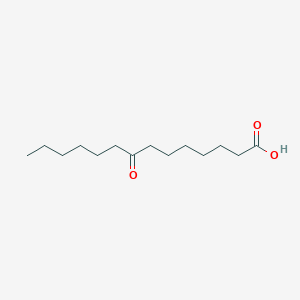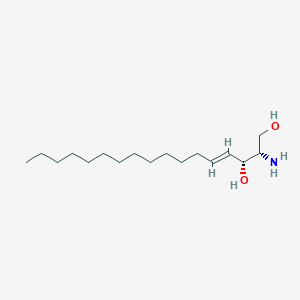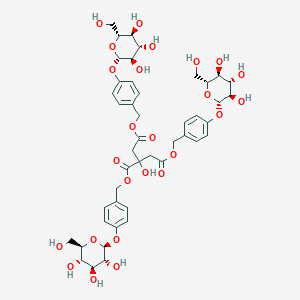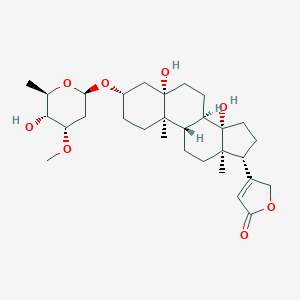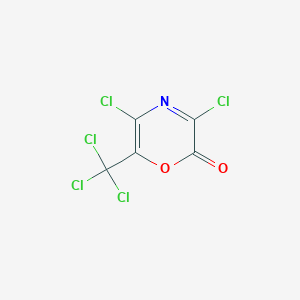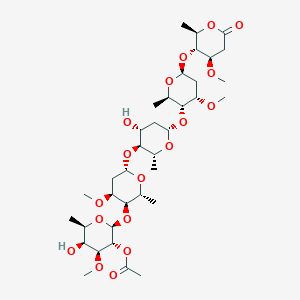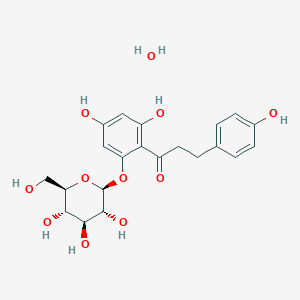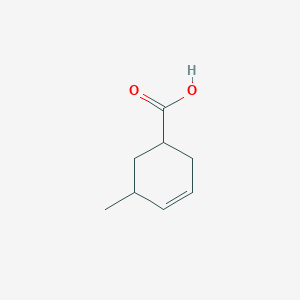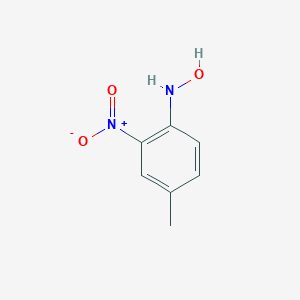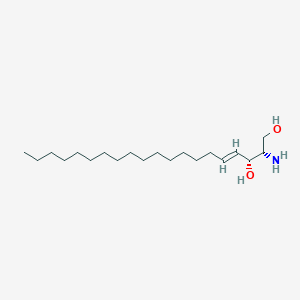![molecular formula C8H9N3 B150524 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 128266-84-2](/img/structure/B150524.png)
2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound that belongs to the class of pyrrolopyrimidines . It is structurally similar to purine and its derivatives are highly attractive compounds . These important heterocycles show a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been achieved through various methods, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For example, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .科学的研究の応用
Synthesis and Development
- Pyrrolo[2,3-d]pyrimidines, including 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, have been widely investigated due to their pharmaceutical potential. A significant study in this area presents a synthesis method for these compounds starting from basic materials like alanine and malononitrile. This synthesis process is noted for its ecological and economical efficiency, requiring no waste treatment or special equipment (Fischer & Misun, 2001).
Chemical Properties and Stability
- Research on the thermal stability of derivatives of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine indicates that these compounds maintain stability under various temperature conditions, which is crucial for their potential use in various applications (Salih & Al-Sammerrai, 1986).
Potential in Chemotherapy
- Some studies have explored the potential of pyrrolo[2,3-d]pyrimidine derivatives in chemotherapy. For instance, derivatives have been synthesized and investigated for their anti-inflammatory activities, with several compounds showing significant results (Mohamed, Kamel, & Abd El-hameed, 2013).
Role in Biochemical Processes
- 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied for their inhibitory activities on biochemical processes like xanthine oxidase. These studies often involve synthesizing specific isomers of the compound and evaluating their efficacy in inhibiting targeted enzymes (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Advances in Synthesis Techniques
- Research has also focused on improving the synthesis techniques for pyrrolo[2,3-d]pyrimidine derivatives. These include methods like microwave-assisted synthesis, which enhances the efficiency and yield of the synthesis process (Naidu & Bhuyan, 2014).
Safety And Hazards
将来の方向性
The discovery of pyrrolo[2,3-d]pyrimidine derivatives as potential antiviral agents against flaviviruses, an important group of human pathogens, opens up new possibilities for future research . Furthermore, the design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .
特性
IUPAC Name |
2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-7-3-4-9-8(7)11-6(2)10-5/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEONJBVURSPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



